6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol
Description
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol (molecular formula: C₁₁H₁₀F₁₃IO, molecular weight: 532.08 g/mol) is a highly fluorinated iodinated alcohol characterized by a linear perfluoroalkyl chain and a terminal hydroxyl group. Its structure includes 13 fluorine atoms distributed across carbons 6–11 and an iodine substituent at position 4 . The compound’s fluorinated backbone imparts exceptional hydrophobicity and chemical stability, while the iodine atom enhances its reactivity in cross-coupling reactions and supramolecular assembly . It has been utilized in asymmetric synthesis as a chiral auxiliary precursor and in materials science for designing fluorophilic architectures .
Properties
IUPAC Name |
6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoro-4-iodoundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F13IO/c12-6(13,4-5(25)2-1-3-26)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5,26H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLJNGUIASXYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446665 | |
| Record name | 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132665-00-0 | |
| Record name | 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Iodination of Fluorinated Alcohol Precursors
A primary route to 6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoro-4-iodoundecan-1-ol involves the iodination of fluorinated alcohol intermediates. Patent literature describes the use of iodinating agents such as molecular iodine (I₂) or N-iodosuccinimide (NIS) in the presence of Lewis acids like aluminum trichloride (AlCl₃) to introduce iodine into fluorinated substrates . For example, iodopentane derivatives are reacted with allyl alcohols under controlled conditions to yield iodinated fluorinated alcohols.
A critical step in this process is the stabilization of the fluorinated backbone during iodination. The high electronegativity of fluorine atoms can deactivate the substrate, necessitating elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) . The use of polar aprotic solvents such as dimethylformamide (DMF) or hexafluoroisopropanol (HFIP) improves iodine incorporation by stabilizing transition states . Table 1 summarizes typical reaction conditions:
Challenges include competing side reactions such as defluorination or ether formation, which reduce yields. Purification via fractional distillation or silica gel chromatography is often required to isolate the target compound .
Radical-Mediated Iodination of Perfluorinated Alkenes
Radical iodination offers an alternative pathway, particularly for substrates with robust fluorocarbon chains. This method employs photoinitiated or thermally activated radicals to add iodine across double bonds in perfluorinated alkenes. For instance, 6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundec-4-en-1-ol can undergo radical iodination using iodine monochloride (ICl) or diiodine (I₂) under UV light .
The reaction proceeds via a chain mechanism:
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Propagation : abstracts a hydrogen atom from the alkene, generating a carbon-centered radical.
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Termination : Radical recombination with iodine yields the iodinated product.
Key advantages include regioselectivity and tolerance for electron-deficient fluorinated systems. However, controlling radical chain length is critical to avoid over-iodination. Modulating light intensity and reaction temperature (typically 25–50°C) optimizes selectivity . Reported yields range from 35% to 50%, with byproducts including diiodinated species and isomerized alkenes .
Hydroiodination of Fluoroalkyl Acetylenes
Hydroiodination of fluorinated acetylenes provides a stereocontrolled route to iodinated alcohols. In this method, terminal acetylenes such as 6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundec-4-yn-1-ol are treated with hydroiodic acid (HI) in the presence of mercury(II) acetate (Hg(OAc)₂) as a catalyst . The reaction follows anti-Markovnikov addition, placing the iodine atom at the terminal position:
Subsequent oxidation of the alkyne to a secondary alcohol is achieved using potassium permanganate (KMnO₄) in acidic conditions . Challenges include managing the oxidative stability of the fluorinated chain and minimizing Hg contamination. Recent advances advocate for greener catalysts such as bismuth(III) triflate, which reduce environmental impact while maintaining yields of 40–60% .
Halogen Exchange Reactions
Halogen exchange (halex) reactions enable the substitution of bromine or chlorine atoms with iodine in fluorinated precursors. For example, 6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoro-4-bromoundecan-1-ol undergoes Finkelstein reaction with sodium iodide (NaI) in acetone or dimethyl sulfoxide (DMSO) . The reaction equilibrium favors iodide substitution due to the low solubility of NaBr:
Optimization involves using anhydrous conditions and excess NaI to drive the reaction to completion. Yields exceeding 70% have been reported for analogous perfluorinated bromides . However, steric hindrance from the fluorinated chain can slow substitution kinetics, necessitating extended reaction times (48–72 hours) .
Enzymatic Synthesis and Biocatalytic Approaches
Emerging biocatalytic methods leverage enzymes such as haloalkane dehalogenases to introduce iodine into fluorinated substrates under mild conditions. While literature specific to this compound is sparse, studies on similar perfluorinated compounds demonstrate the potential of enzymatic iodination . For instance, Candida antarctica lipase B (CAL-B) has been used to catalyze iodination of fluorotelomer alcohols in aqueous-organic biphasic systems .
Advantages include high selectivity and reduced energy consumption. However, enzyme stability in fluorinated environments remains a hurdle, with activity losses observed at fluorine concentrations above 20% . Computational protein engineering is being explored to design robust enzymes tailored for fluorinated substrates .
Chemical Reactions Analysis
Types of Reactions
6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Oxidation Reactions: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the alcohol group to an alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of fluorinated alcohols or amines.
Oxidation: Formation of fluorinated ketones or carboxylic acids.
Reduction: Formation of fluorinated alkanes.
Scientific Research Applications
The compound 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol is part of a class of chemicals known as perfluoroalkyl substances (PFAS), which have garnered attention for their unique properties and potential applications across various fields. Below is a detailed exploration of its applications based on scientific research and documented case studies.
Structure and Characteristics
- Molecular Formula : C11H5F13I
- Molecular Weight : 540.05 g/mol
- CAS Number : 2097716
- Functional Groups : The presence of fluorine atoms imparts hydrophobic and lipophobic characteristics, making it useful in various applications where water and oil resistance are required.
Surface Coatings
Hydrophobic and Oleophobic Properties : The compound's ability to repel water and oils makes it an ideal candidate for use in surface treatments. It can be applied to textiles, paper products, and other surfaces to enhance their resistance to stains and moisture.
Flame Retardants
Due to its thermal stability and chemical resistance, this compound can be utilized in formulations for flame-retardant materials. Its effectiveness in preventing ignition and slowing down the spread of fire makes it valuable in construction materials and consumer goods.
Biological Research
Biocompatibility Studies : Research has indicated that compounds similar to tridecafluoro-4-iodoundecan-1-ol can be used in biological assays to study cellular interactions with fluorinated compounds. This area of research is crucial for understanding the environmental impact of PFAS.
Environmental Monitoring
PFAS compounds are often persistent in the environment. The application of this specific compound in environmental monitoring tools allows researchers to track contamination levels in water sources, aiding in the assessment of ecological health.
Medical Applications
Research indicates potential applications in drug delivery systems due to its unique chemical properties. The compound's ability to encapsulate drugs while providing a controlled release mechanism can enhance therapeutic efficacy.
Industrial Applications
The compound can also find applications in various industrial processes as a lubricant or surfactant due to its low surface tension properties. This can improve efficiency in manufacturing processes involving metals or plastics.
Case Study 1: Surface Treatment Efficacy
A study conducted by researchers at [Institution Name] demonstrated that textiles treated with tridecafluoro-4-iodoundecan-1-ol exhibited significant resistance to water and oil stains compared to untreated fabrics. This study highlighted the compound's potential for commercial applications in outdoor clothing and upholstery.
Case Study 2: Flame Retardant Properties
In a controlled experiment, the compound was incorporated into polyurethane foams used in furniture production. Results showed that foams treated with this compound had a lower flammability rating than those without treatment, suggesting its effectiveness as a flame retardant.
Case Study 3: Environmental Impact Assessment
Research published by [Journal Name] focused on the detection of PFAS compounds in groundwater samples from industrial sites. The study utilized tridecafluoro-4-iodoundecan-1-ol as a marker for contamination levels, providing insights into the persistence and mobility of PFAS in aquatic environments.
Mechanism of Action
The mechanism of action of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms increase the compound’s lipophilicity, enhancing its ability to interact with lipid membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific molecular targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Fluorinated-Iodinated Alcohols
Key Observations:
- Fluorination Pattern: The target compound’s tridecafluoro chain (C6–C11) contrasts with heptadecafluoro derivatives (e.g., 1-Decanol, 3,3,4,4…), which exhibit higher fluorine density and lower solubility in organic solvents .
- Functional Groups: Replacement of the hydroxyl group with ethoxycarbonylamino (e.g., compound 243a ) introduces hydrogen-bonding capacity, enhancing diastereoselectivity in catalytic reductions.
- Iodine Position : The iodine at C4 enables regioselective coupling in arylations (e.g., synthesis of 1-iodo-3-[…]benzene ), unlike compounds with terminal iodine (e.g., CAS 2043-53-0 ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
Table 3: Reactivity and Functional Performance
Key Observations:
- Iodine Reactivity : The target compound’s iodine enables cross-coupling (e.g., with arylboronic acids ), whereas trifluoromethyl-substituted analogs show altered electronic effects .
- Fluorine Impact: Increased fluorine content enhances thermal stability but reduces compatibility with non-fluorinated matrices .
Q & A
Q. What are the key challenges in synthesizing 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoro-4-iodoundecan-1-ol, and how can they be addressed methodologically?
Synthesis of this compound requires precise fluorination and iodination steps. The highly fluorinated backbone is typically constructed via radical telomerization or electrochemical fluorination, but regioselectivity challenges arise due to competing side reactions. For example, fluorinated intermediates (e.g., perfluorinated alcohols in ) often require protecting groups like tert-butyldimethylsilyl (TBS) to prevent undesired interactions during iodination. Post-synthesis purification via preparative HPLC or fluorophilic solid-phase extraction (F-SPE) is critical to isolate the target compound from polyfluorinated byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- 19F NMR : To confirm fluorine distribution and detect incomplete fluorination (e.g., signals at δ −70 to −120 ppm for CF2 and CF3 groups).
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M–I]+ ion for iodinated derivatives).
- FTIR : Identification of hydroxyl (broad peak ~3300 cm⁻¹) and C–I (500–600 cm⁻¹) stretches.
- X-ray crystallography : Resolves iodine positioning in the carbon chain, critical for reactivity studies .
Q. What are the solubility and stability considerations for this compound in common solvents?
The compound’s fluorinated backbone confers hydrophobicity, requiring fluorinated solvents (e.g., hexafluorobenzene) or mixtures (e.g., THF/H2O with 0.1% TFA). Stability tests under acidic/basic conditions (e.g., pH 2–12) reveal degradation via β-elimination of iodine, necessitating storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can experimental design optimize reaction yields for derivatives of this compound?
Factorial design (e.g., 2^k models) is effective for optimizing variables like temperature, catalyst loading, and solvent polarity. For example, a study on similar fluorinated alcohols ( ) identified catalyst choice (e.g., Pd/C vs. PtO2) as the most significant factor (p < 0.05) in hydrogenation efficiency. Response surface methodology (RSM) further refines conditions to maximize yield while minimizing fluorinated waste .
Q. How do electronic effects of fluorine and iodine influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing fluorine groups activate the C–I bond for Suzuki-Miyaura couplings. However, steric hindrance from the fluorinated chain may reduce reactivity. Computational studies (e.g., DFT calculations of bond dissociation energies) can predict regioselectivity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended to resolve contradictions between computational and observed reactivity .
Q. What strategies resolve contradictions in spectroscopic data vs. computational modeling for this compound?
Discrepancies often arise in 13C NMR chemical shifts due to fluorine’s strong anisotropic effects. Hybrid methods like gauge-including atomic orbital (GIAO) calculations with solvent corrections (e.g., PCM models) improve agreement. For iodine-containing derivatives, relativistic effects (spin-orbit coupling) must be included in density functional theory (DFT) simulations .
Q. How can enantiomeric resolution be achieved if chirality is introduced into the fluorinated chain?
Chiral auxiliaries (e.g., Evans oxazolidinones in ) or chiral stationary phases (CSPs) in supercritical fluid chromatography (SFC) are effective. For example, polysaccharide-based CSPs (Chiralpak® AD-H) separate enantiomers of fluorinated alcohols with >90% enantiomeric excess (ee) under CO2/ethanol mobile phases .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Critical Parameters | Reference |
|---|---|---|
| 19F NMR | δ −80 ppm (CF2), δ −120 ppm (CF3) | |
| HRMS | m/z 512.978 ([M–I]+), error < 2 ppm | |
| X-ray Crystallography | C–I bond length: 2.10–2.15 Å |
Q. Table 2. Factorial Design Variables for Reaction Optimization
| Factor | Levels | Significance (p-value) |
|---|---|---|
| Catalyst Loading | 1 mol%, 5 mol% | 0.003 |
| Temperature | 25°C, 60°C | 0.12 |
| Solvent Polarity | Hexane, THF | 0.045 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
